N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide -

N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide

Catalog Number: EVT-3952491
CAS Number:
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of human tumor necrosis factor α-converting enzyme (TACE). [] It has potential therapeutic applications for rheumatoid arthritis. [] Research indicates DPC 333 inhibits the biliary excretion of methotrexate, another drug used to treat rheumatoid arthritis, by potentially inhibiting multidrug resistance-associated protein 2 (Mrp2). []

Relevance: While not directly sharing the same core structure, DPC 333's investigation alongside N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide likely stems from their shared capacity to modulate transporter proteins involved in drug disposition. Both compounds may interact with transporters like Mrp2, influencing the pharmacokinetics of co-administered drugs. [] This shared characteristic makes DPC 333 relevant in understanding the potential for transporter-based drug-drug interactions involving the target compound.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Compound Description: MK-0731 acts as a kinesin spindle protein (KSP) inhibitor, representing a novel approach to cancer treatment by potentially overcoming limitations of existing cytotoxic agents. [] This compound exhibits favorable in vitro and metabolic profiles while mitigating hERG channel binding and P-glycoprotein (Pgp) efflux, issues encountered with earlier KSP inhibitors. []

Relevance: Although structurally distinct, MK-0731's development process provides valuable insights for optimizing N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide. The strategies employed to enhance MK-0731's properties, such as mitigating Pgp efflux, could potentially be applied to the target compound. [] This comparison highlights the importance of considering transporter interactions during drug development, particularly for compounds with potential for Pgp-mediated efflux.

1-(5-Chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4)

Compound Description: [18F]4 is a potent nonpeptide CCR1 antagonist radiolabeled with fluorine-18 for use in positron emission tomography (PET) imaging. [] Its development aimed to enable the visualization and study of CCR1 receptors in vivo.

Relevance: The use of fluorine-18 radiolabeling in [18F]4 highlights a potential strategy for studying the biodistribution and pharmacokinetics of N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide. [] Introducing a fluorine-18 label into the target compound's structure could allow for tracking its distribution and metabolism within living organisms, providing valuable insights into its behavior in vivo.

Properties

Product Name

N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide

IUPAC Name

N-[4-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy]phenyl]propanamide

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C15H20N2O4/c1-2-14(19)16-11-3-5-13(6-4-11)21-10-15(20)17-8-7-12(18)9-17/h3-6,12,18H,2,7-10H2,1H3,(H,16,19)/t12-/m1/s1

InChI Key

DSTXWZLZACYRNV-GFCCVEGCSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCC(C2)O

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCC(C2)O

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)OCC(=O)N2CC[C@H](C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.